1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an amine with an isocyanate under mild conditions.
Substitution Reactions:
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:
Continuous Flow Synthesis: For efficient and scalable production.
Catalytic Processes: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenethyl)-3-(cyclohexyl)urea
- 1-(4-Methoxyphenethyl)-3-(pyrimidin-2-yloxy)urea
Uniqueness
1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is unique due to the presence of both the pyrimidin-2-yloxy and cyclohexyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(4-pyrimidin-2-yloxycyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-26-17-7-3-15(4-8-17)11-14-21-19(25)24-16-5-9-18(10-6-16)27-20-22-12-2-13-23-20/h2-4,7-8,12-13,16,18H,5-6,9-11,14H2,1H3,(H2,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDHQTJVEFYEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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